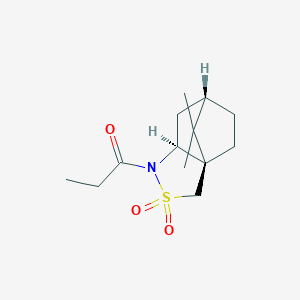

N-Propionyl-(2S)-bornane-10,2-sultam

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[(1R,5S,7S)-10,10-dimethyl-3,3-dioxo-3λ6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3S/c1-4-11(15)14-10-7-9-5-6-13(10,12(9,2)3)8-18(14,16)17/h9-10H,4-8H2,1-3H3/t9-,10-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEMOGQYNLSWGPL-KWBADKCTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1C2CC3CCC2(C3(C)C)CS1(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)N1[C@H]2C[C@@H]3CC[C@]2(C3(C)C)CS1(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70454394 | |

| Record name | (3aR,6S,7aS)-8,8-Dimethyl-1-propanoylhexahydro-3a,6-methano-2lambda~6~-2lambda~6~,1-benzothiazole-2,2(3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70454394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128947-19-3 | |

| Record name | (3aR,6S,7aS)-8,8-Dimethyl-1-propanoylhexahydro-3a,6-methano-2lambda~6~-2lambda~6~,1-benzothiazole-2,2(3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70454394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of N-Propionyl-(2S)-bornane-10,2-sultam

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties, synthesis, and application of N-Propionyl-(2S)-bornane-10,2-sultam, a prominent chiral auxiliary in asymmetric synthesis. The content herein is curated to provide both foundational knowledge and actionable protocols for laboratory and process development settings.

Introduction: The Role of Chiral Auxiliaries in Asymmetric Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral auxiliaries are powerful tools in this endeavor, enabling the diastereoselective formation of new stereocenters. These auxiliaries, themselves enantiomerically pure, are covalently attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. Following the desired transformation, the auxiliary is cleaved to yield the enantiomerically enriched product.

This compound, a derivative of the well-established Oppolzer's sultam, is a highly effective chiral auxiliary. Its rigid bicyclic structure provides a well-defined steric environment, leading to high levels of stereocontrol in a variety of chemical transformations, most notably the alkylation of enolates.

Core Chemical and Physical Properties

This compound is a white to off-white crystalline solid at room temperature. Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₂₁NO₃S | [1][2] |

| Molecular Weight | 271.38 g/mol | [1][2] |

| Melting Point | Approximately 145 °C | |

| Boiling Point | 384.8±25.0 °C (Predicted) | |

| CAS Number | 128947-19-3 | [3] |

Spectroscopic Characterization

Note: The following data is for the parent compound, (2S)-bornane-10,2-sultam, and serves as a reference. The presence of the propionyl group in the target molecule will introduce additional signals in the ¹H and ¹³C NMR spectra (an ethyl group) and a characteristic C=O stretch in the IR spectrum.

3.1. ¹H NMR Spectroscopy (of (2S)-bornane-10,2-sultam)

-

Key Features: The spectrum is characterized by signals corresponding to the camphor skeleton. The proton at C2, adjacent to the nitrogen, is a key diagnostic signal. The methyl groups of the bornane skeleton typically appear as singlets.

3.2. ¹³C NMR Spectroscopy (of (2S)-bornane-10,2-sultam)

-

Key Features: The carbonyl carbon of the propionyl group in this compound would be expected to appear in the range of 170-180 ppm. The carbons of the bornane skeleton will have characteristic shifts.

3.3. Infrared (IR) Spectroscopy

-

Key Features: A strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the propionyl group is expected around 1680-1700 cm⁻¹. The sulfonyl group (SO₂) will exhibit strong, characteristic stretching bands.

3.4. Mass Spectrometry

-

Key Features: The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight (271.38 g/mol ). Fragmentation patterns would likely involve the loss of the propionyl group and fragmentation of the bornane skeleton.

Synthesis of this compound

The synthesis of this compound is a straightforward acylation of the parent sultam, (2S)-bornane-10,2-sultam, with propionyl chloride in the presence of a base.

Caption: Synthesis of this compound.

4.1. Experimental Protocol: Synthesis

Materials:

-

(2S)-Bornane-10,2-sultam

-

Propionyl chloride

-

Triethylamine (freshly distilled)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of (2S)-bornane-10,2-sultam (1.0 equivalent) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 equivalents).

-

Slowly add propionyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization (e.g., from ethanol/water or hexanes/ethyl acetate) to afford this compound as a white crystalline solid.

Application in Asymmetric Alkylation

A primary application of this compound is as a chiral auxiliary in the diastereoselective alkylation of enolates. The rigid structure of the bornane-10,2-sultam effectively shields one face of the enolate, directing the approach of an electrophile to the opposite face.

5.1. Mechanism of Stereochemical Control

The high diastereoselectivity observed in the alkylation of N-acyl bornane-10,2-sultams is attributed to a combination of steric and electronic factors. Upon deprotonation with a strong base, such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS), a chelated enolate is formed. The metal cation is coordinated to both the enolate oxygen and the sulfonyl oxygen, creating a rigid, bicyclic structure. This conformation, coupled with the steric bulk of the camphor skeleton, effectively blocks one face of the enolate, leading to a highly selective alkylation.

Sources

- 1. Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sodiated Oppolzer enolates: solution structures, mechanism of alkylation, and origin of stereoselectivity - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physical Properties of N-Propionyl-(2S)-bornane-10,2-sultam

Introduction: A Cornerstone Chiral Auxiliary in Asymmetric Synthesis

N-Propionyl-(2S)-bornane-10,2-sultam, a derivative of the renowned Oppolzer's camphor sultam, stands as a pivotal chiral auxiliary in modern organic synthesis. Its rigid bicyclic framework, derived from naturally abundant camphor, provides a well-defined stereochemical environment, enabling high levels of asymmetric induction in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. For researchers, scientists, and drug development professionals, a thorough understanding of its physical properties is not merely academic; it is a prerequisite for its effective application in the synthesis of enantiomerically pure target molecules. The precise control over reaction conditions, purification strategies, and ultimately, the stereochemical outcome of a synthetic sequence are all intrinsically linked to the physical characteristics of this invaluable reagent.

This technical guide provides a comprehensive examination of the core physical properties of this compound. Beyond a simple tabulation of data, this document delves into the causality behind the experimental methodologies used to determine these properties, offering field-proven insights to ensure both accuracy and reproducibility in the laboratory. Every protocol described herein is designed as a self-validating system, grounded in authoritative scientific principles.

Core Physical Characteristics

The physical properties of this compound are summarized in the table below. These values are critical for its handling, storage, and use in chemical reactions.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₂₁NO₃S | [1] |

| Molecular Weight | 271.38 g/mol | [1] |

| Melting Point | 145 °C | |

| Boiling Point (Predicted) | 384.8 ± 25.0 °C | |

| Appearance | White to off-white crystalline solid | Inferred from the parent compound[2] |

| CAS Number | 128947-19-3 | [1] |

Optical Activity: The Defining Feature

Experimental Protocol: Determination of Specific Rotation

The following protocol outlines the standardized procedure for measuring the specific rotation of an optically active compound.

Methodology Workflow

Figure 2: Workflow for qualitative solubility assessment.

Expected Solubility:

-

Soluble in: Dichloromethane, chloroform, ethyl acetate, acetone, tetrahydrofuran, and toluene.

-

Sparingly soluble to soluble in: Methanol and ethanol.

-

Insoluble in: Water and hexane.

Spectroscopic Characterization: Fingerprinting the Molecule

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the bornane skeleton protons, as well as the ethyl protons of the propionyl group. Key expected signals for the parent (2S)-bornane-10,2-sultam include resonances around 4.35 ppm for the proton adjacent to the nitrogen and signals for the methyl groups. The propionyl group would introduce a quartet around 2.5-3.0 ppm and a triplet around 1.1-1.3 ppm.

¹³C NMR: The carbon NMR spectrum will provide a unique fingerprint of the molecule, with distinct signals for each of the 13 carbon atoms. The carbonyl carbon of the propionyl group is expected to resonate in the range of 170-175 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is a powerful tool for identifying the key functional groups present in the molecule.

Expected Characteristic IR Absorptions:

-

C=O stretch (amide): A strong absorption band is expected in the region of 1680-1640 cm⁻¹.

-

S=O stretch (sulfonamide): Two strong absorption bands are anticipated around 1350-1315 cm⁻¹ (asymmetric) and 1165-1145 cm⁻¹ (symmetric).

-

C-H stretch: Absorption bands in the region of 3000-2850 cm⁻¹ corresponding to the aliphatic C-H bonds.

Conclusion: Empowering Rational Design in Asymmetric Synthesis

This technical guide has provided a detailed overview of the essential physical properties of this compound, a cornerstone chiral auxiliary in asymmetric synthesis. A comprehensive understanding of its melting point, optical activity, solubility, and spectroscopic characteristics is fundamental to its successful application in the laboratory. The experimental protocols and workflows detailed herein are designed to provide researchers and drug development professionals with the practical knowledge required for the accurate and reliable characterization of this and similar chiral reagents. By grounding our understanding in these fundamental physical properties, we empower a more rational and efficient approach to the design and execution of complex synthetic strategies, ultimately accelerating the discovery and development of new chemical entities.

References

-

PubChem. This compound | C13H21NO3S | CID 53951132. Retrieved from [Link]

Sources

N-Propionyl-(2S)-bornane-10,2-sultam structure and stereochemistry

An In-depth Technical Guide to N-Propionyl-(2S)-bornane-10,2-sultam: Structure, Stereochemistry, and Application in Asymmetric Synthesis

Introduction: The Role of Chiral Auxiliaries in Modern Synthesis

In the landscape of pharmaceutical and fine chemical manufacturing, the control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and safety. Asymmetric synthesis, the selective production of a single enantiomer of a chiral molecule, is paramount. Among the most robust and reliable strategies to achieve this is the use of chiral auxiliaries. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After guiding the reaction to the desired stereochemical outcome, the auxiliary is cleaved, yielding the enantiomerically enriched product.

Among the pantheon of these powerful tools, the bornane-10,2-sultams, developed by Wolfgang Oppolzer and his group, stand out for their high rigidity, exceptional stereochemical control, and predictable outcomes. This guide focuses specifically on This compound , a derivative widely employed for diastereoselective enolate formation and subsequent reactions, most notably aldol additions. Its rigid bicyclic structure provides a well-defined steric environment, effectively shielding one face of the reactive enolate and enabling highly predictable C-C bond formations.[1]

PART 1: Molecular Structure and Stereochemical Foundation

The efficacy of this compound originates from its unique and rigid three-dimensional architecture, derived from (+)-camphorsulfonic acid. The structure combines a bicyclic camphor backbone with a sultam ring (a cyclic sulfonamide), creating a chiral scaffold that imposes significant conformational constraints on the attached N-acyl group.

The official IUPAC name for the core structure is (3aS,6S,7aR)-Hexahydro-8,8-dimethyl-3H-3a,6-methano-2,1-benzisothiazole 2,2-dioxide. When acylated with a propionyl group, its IUPAC name becomes 1-((7aS)-8,8-dimethyl-2,2-dioxidotetrahydro-3H-3a,6-methanobenzo[c]isothiazol-1(4H)-yl)propan-1-one.[2]

Key Structural Features:

-

Rigid Bicyclic Framework: The bornane skeleton locks the molecule into a strained, well-defined conformation, preventing the kind of free rotation that could lead to mixtures of stereoisomers.

-

Stereogenic Centers: The (2S)-bornane-10,2-sultam scaffold contains multiple stereocenters derived from the natural camphor precursor, which establish the absolute stereochemistry of the auxiliary.

-

The Sultam Ring: The sulfonamide group is crucial. The exocyclic sulfonyl oxygen atom acts as a key chelating group in reactions involving Lewis acids, helping to lock the conformation of the N-acyl chain.

-

The N-Propionyl Group: This group provides the prochiral center (the α-carbon) that will be stereoselectively functionalized.

Caption: Molecular structure of this compound.[3]

Conformational Control: The Basis of Stereoselectivity

The stereochemical outcome of reactions involving this auxiliary is dictated by the preferred conformation of the N-acyl chain relative to the sultam ring. The steric bulk of the C7-gem-dimethyl groups and the camphor framework forces the N-acyl group to adopt a conformation that minimizes steric hindrance.

In the presence of a Lewis acid (e.g., dialkylboron triflates or titanium tetrachloride), the carbonyl oxygen and one of the sulfonyl oxygens chelate to the metal center. This chelation, combined with the inherent steric bias of the sultam, locks the enolate into a rigid conformation. This conformation presents one face of the enolate double bond to incoming electrophiles while the other face is effectively blocked by the bicyclic sultam structure, leading to high diastereoselectivity.

PART 2: Synthesis and Experimental Protocols

Protocol 1: Synthesis of this compound

The title compound is readily prepared by the acylation of (2S)-bornane-10,2-sultam. This protocol describes a standard procedure using propionyl chloride.

Causality: The reaction proceeds via nucleophilic acyl substitution. The nitrogen atom of the sultam acts as the nucleophile, attacking the electrophilic carbonyl carbon of propionyl chloride. A base, such as triethylamine (TEA) or pyridine, is used to quench the HCl byproduct generated during the reaction, preventing protonation of the sultam nitrogen and driving the reaction to completion.

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add (2S)-bornane-10,2-sultam (1.0 eq).

-

Dissolution: Dissolve the sultam in anhydrous dichloromethane (DCM, approx. 0.2 M). Add triethylamine (1.2 eq).

-

Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

-

Acylation: Add propionyl chloride (1.1 eq) dropwise via syringe over 15 minutes. A white precipitate of triethylammonium hydrochloride will form.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction by TLC (Thin Layer Chromatography).

-

Work-up: Quench the reaction by adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer with DCM (3 x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: The resulting crude solid is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound as a white crystalline solid.[4]

PART 3: Application in Diastereoselective Aldol Additions

A cornerstone application of this compound is in asymmetric aldol additions. The reaction provides a powerful method for constructing β-hydroxy carbonyl compounds, which are key structural motifs in many natural products.[5]

Mechanism of Stereocontrol

The high diastereoselectivity observed is a direct result of a well-organized, chelated transition state.

-

Enolate Formation: A base (e.g., a hindered amine like N,N-diisopropylethylamine, DIPEA) and a Lewis acid (e.g., diethylboron triflate, Et₂BOTf) are used to generate the Z-enolate. The Lewis acid coordinates to the carbonyl oxygen.

-

Chelation: The boron atom chelates with both the carbonyl oxygen and the sulfonyl oxygen, creating a rigid six-membered ring transition state. This locks the enolate into a specific conformation.

-

Facial Bias: The bulky bornane-sultam auxiliary effectively blocks the si-face of the enolate.

-

Electrophilic Attack: The aldehyde electrophile can therefore only approach from the less-hindered re-face, leading to the formation of a single diastereomer of the aldol adduct.[6]

Caption: Mechanism of a sultam-directed diastereoselective aldol addition.

Protocol 2: Diastereoselective Aldol Addition with Isobutyraldehyde

This protocol is representative of the methodologies used to achieve high stereocontrol.

Step-by-Step Methodology:

-

Preparation: Add this compound (1.0 eq) to a flame-dried flask under N₂ and dissolve in anhydrous DCM (0.1 M).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Enolization: Add diethylboron triflate (Et₂BOTf, 1.1 eq) dropwise, followed by the slow addition of N,N-diisopropylethylamine (DIPEA, 1.2 eq). Stir the solution at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 1 hour to ensure complete enolate formation.

-

Aldehyde Addition: Cool the reaction mixture back down to -78 °C. Add the aldehyde (e.g., isobutyraldehyde, 1.5 eq) dropwise.

-

Reaction: Stir the mixture at -78 °C for 2 hours, then allow it to warm to 0 °C over 1 hour.

-

Work-up: Quench the reaction by adding a pH 7 phosphate buffer solution, followed by methanol and 30% hydrogen peroxide. Stir vigorously for 1 hour at 0 °C to decompose the boron intermediates.

-

Extraction: Dilute with water and extract with DCM (3x).

-

Drying and Purification: Combine the organic layers, dry over Na₂SO₄, filter, concentrate, and purify by flash column chromatography to yield the aldol adduct.

Data Presentation: Scope and Efficacy

The power of this methodology is demonstrated by its consistently high diastereoselectivity across a range of aldehydes.

| Entry | Aldehyde (Electrophile) | Lewis Acid | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |

| 1 | Isobutyraldehyde | TiCl₄ | 89% | >99:1 | Oppolzer, 1990 |

| 2 | Benzaldehyde | Et₂BOTf | 92% | >98:2 | |

| 3 | Propionaldehyde | Et₂BOTf | 85% | 97:3 | [5] |

| 4 | Acetaldehyde | TiCl₄ | 81% | >99:1 | Oppolzer, 1990 |

Note: The specific syn or anti product obtained can depend on the choice of Lewis acid and reaction conditions. TiCl₄ typically favors syn products, while dialkylboron triflates can be tuned.[5]

PART 4: Cleavage of the Chiral Auxiliary

A critical step in any chiral auxiliary-based synthesis is the non-destructive removal of the auxiliary to reveal the desired product. The N-acyl bond of the sultam can be cleaved under various conditions to yield different functional groups.

-

To Carboxylic Acids: Saponification with lithium hydroxide (LiOH) in a THF/water mixture.

-

To Esters: Transesterification using sodium methoxide in methanol.

-

To Alcohols: Reductive cleavage using a hydride reagent such as lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄).

-

To Aldehydes: Partial reduction followed by oxidation, or using reagents like diisobutylaluminium hydride (DIBAL-H) under controlled conditions.

The recovery of the expensive bornane-10,2-sultam auxiliary is often possible in high yield, making the process economically viable for large-scale synthesis.

Conclusion

This compound is a powerful and reliable chiral auxiliary for asymmetric synthesis. Its rigid, well-defined structure provides a predictable platform for controlling stereochemistry, particularly in the formation of C-C bonds via enolate chemistry. The high diastereoselectivities achieved in reactions like aldol additions, coupled with straightforward synthesis and versatile cleavage protocols, solidify its position as an indispensable tool for researchers, scientists, and drug development professionals engaged in the stereocontrolled synthesis of complex organic molecules.

References

-

Kumaraswamy, G., et al. (2006). Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners. The Journal of Organic Chemistry, 71(1), 337-40. [5][7][8]

-

Macmillan Group. (2002). The Selective Aldol Reaction. Columbia University. [6]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 53951132, this compound. PubChem. [3]

-

Tetrahedron: Asymmetry. (2006). Diethylboron triflate-promoted anti aldol additions of Oppolzer's sultam. Elsevier.

-

AChemBlock. (2023). This compound 95%. AChemBlock Inc. [2]

-

MySkinRecipes. (2023). This compound. [1]

-

Guidechem. (2023). (2S)-Bornane-10,2-sultam 108448-77-7. [4]

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound 95% | CAS: 128947-19-3 | AChemBlock [achemblock.com]

- 3. This compound | C13H21NO3S | CID 53951132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. guidechem.com [guidechem.com]

- 5. Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. macmillan.princeton.edu [macmillan.princeton.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

synthesis of N-Propionyl-(2S)-bornane-10,2-sultam

A-Technical-Guide-to-the-Synthesis-of-N-Propionyl-(2S)-bornane-10,2-sultam

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of N-Propionyl-(2S)-bornane-10,2-sultam, a crucial chiral auxiliary in asymmetric synthesis. The document details the underlying chemical principles, a step-by-step experimental protocol, and critical considerations for achieving high yield and diastereoselectivity. The synthesis involves the N-acylation of (2S)-bornane-10,2-sultam, a well-established chiral auxiliary, with propionyl chloride. Key aspects of the reaction, including the deprotonation of the sultam and the subsequent electrophilic quench, are discussed in detail. This guide is intended to serve as a practical resource for chemists engaged in the stereoselective synthesis of complex organic molecules.

Introduction to Chiral Auxiliaries and (2S)-Bornane-10,2-sultam

Asymmetric synthesis is a cornerstone of modern drug discovery and development, enabling the selective production of a single desired stereoisomer of a chiral molecule. Chiral auxiliaries are powerful tools in this field, reversibly attaching to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[1] Among the various chiral auxiliaries developed, (2S)-bornane-10,2-sultam, often referred to as Oppolzer's sultam, has emerged as a highly effective and versatile reagent.[2] Its rigid bicyclic structure provides a well-defined steric environment, leading to high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions, including alkylations and aldol condensations.[2][3] The resulting N-acyl sultam derivatives, such as this compound, are key intermediates for the synthesis of enantiomerically pure compounds.[1]

The Synthetic Pathway: N-Acylation of a Chiral Auxiliary

The synthesis of this compound is achieved through the N-acylation of (2S)-bornane-10,2-sultam. This transformation is a specific example of a broader class of reactions used to attach acyl groups to chiral auxiliaries like oxazolidinones and sultams.[1][4] The general strategy involves the deprotonation of the N-H bond of the chiral auxiliary with a strong, non-nucleophilic base, followed by the introduction of an acylating agent.[1][3]

Reaction Mechanism

The reaction proceeds in two key steps:

-

Deprotonation: (2S)-Bornane-10,2-sultam is treated with a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), to generate a nucleophilic lithium amide intermediate. The acidic proton on the nitrogen atom is readily abstracted by the base.

-

Acylation: The resulting lithium salt of the sultam then acts as a nucleophile, attacking the electrophilic carbonyl carbon of propionyl chloride. This leads to the formation of the desired N-propionyl product and lithium chloride as a byproduct.

The choice of a strong, non-nucleophilic base is critical to ensure complete deprotonation without competing nucleophilic attack on the acyl chloride. Anhydrous reaction conditions are essential to prevent quenching of the organolithium reagent and the reactive lithium amide intermediate.

Caption: General mechanism for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound. Researchers should adapt this procedure based on their specific laboratory conditions and scale.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | CAS Number | Purity |

| (2S)-Bornane-10,2-sultam | C₁₀H₁₇NO₂S | 215.31 | 108448-77-7 | ≥98% |

| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | 109-72-8 | ~2.5 M in hexanes |

| Propionyl chloride | C₃H₅ClO | 92.52 | 79-03-8 | ≥98% |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 109-99-9 | Anhydrous, ≥99.9% |

| Saturated aqueous ammonium chloride | NH₄Cl | 53.49 | 12125-02-9 | - |

| Ethyl acetate | C₄H₈O₂ | 88.11 | 141-78-6 | ACS grade |

| Brine (Saturated NaCl solution) | NaCl | 58.44 | 7647-14-5 | - |

| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | 7487-88-9 | Anhydrous |

Step-by-Step Procedure

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with (2S)-bornane-10,2-sultam (1.0 eq).

-

Dissolution: Anhydrous tetrahydrofuran (THF) is added to the flask via syringe to dissolve the sultam. The solution is then cooled to -78 °C using a dry ice/acetone bath.

-

Deprotonation: n-Butyllithium (1.05 eq) is added dropwise to the stirred solution at -78 °C. The addition should be slow to maintain the temperature. The mixture is stirred at this temperature for 30 minutes.

-

Acylation: Propionyl chloride (1.1 eq) is added dropwise to the reaction mixture at -78 °C. The reaction is allowed to stir at -78 °C for 1 hour and then warmed to room temperature and stirred for an additional 1-2 hours.

-

Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extraction: The aqueous layer is separated, and the organic layer is washed with water and then brine. The aqueous layers are back-extracted with ethyl acetate. The combined organic layers are dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure to yield the crude product. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound as a white solid.

Caption: Step-by-step workflow for the synthesis of the target compound.

Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₃H₂₁NO₃S[5][6] |

| Molar Mass | 271.38 g/mol [5][6] |

| Appearance | White to off-white solid |

| Melting Point | Typically in the range of 100-105 °C (literature values may vary) |

Spectroscopic Data

-

¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum will show characteristic peaks for the bornane-sultam backbone and the propionyl group. The diastereotopic methylene protons of the propionyl group will appear as a complex multiplet, a key feature in chiral environments.[7]

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of all 13 carbon atoms in the molecule, including the carbonyl carbon of the propionyl group.

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the amide carbonyl group (C=O) typically around 1680-1700 cm⁻¹.

-

Mass Spectrometry (MS): Mass spectral analysis will show the molecular ion peak corresponding to the mass of the product.

Conclusion

The synthesis of this compound is a reliable and well-documented procedure that provides access to a valuable chiral intermediate for asymmetric synthesis. By carefully controlling the reaction conditions, particularly temperature and moisture, high yields of the desired product can be achieved. This guide provides a solid foundation for researchers to successfully perform this synthesis and utilize the product in their subsequent stereoselective transformations.

References

-

Wikipedia. Chiral auxiliary. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 53951132, this compound. [Link]

-

Dunn, P. J., et al. (1992). Lithium-Initiated Imide Formation. A Simple Method for N-Acylation of 2-Oxazolidinones and Bornane-2,10-Sultam. The Journal of Organic Chemistry, 57(23), 6377–6380. [Link]

-

Wikipedia. Propionyl chloride. [Link]

-

Chongqing Chemdad Co., Ltd. (2S)-Bornane-10,2-sultam. [Link]

-

Lu, W. C., et al. (2008). (+)-N-[2-(4-Chlorophenyl)propanoyl]bornane-10,2-sultam. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 2), o454. [Link]

Sources

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. (+)-N-[2-(4-Chlorophenyl)propanoyl]bornane-10,2-sultam - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound | C13H21NO3S | CID 53951132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound 95% | CAS: 128947-19-3 | AChemBlock [achemblock.com]

- 7. Propionyl chloride - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Mechanism of Action of Sultam Chiral Auxiliaries

Abstract

Chiral auxiliaries are a foundational tool in modern asymmetric synthesis, enabling the precise construction of stereochemically defined molecules. Among the most reliable and versatile of these tools are the camphorsultams, notably Oppolzer's sultam.[1] For decades, their remarkable stereodirecting ability was attributed to a rigid, chelated transition state model. However, recent comprehensive spectroscopic, crystallographic, kinetic, and computational studies have overturned this classical understanding. This guide provides an in-depth exploration of the contemporary, evidence-based mechanism of action for sultam chiral auxiliaries. We will dissect the nuanced interplay of stereoelectronics, solvation, and aggregation that governs their efficacy, moving beyond outdated models to provide researchers with a more accurate and predictive framework for their application in complex synthesis.

Introduction: The Role of Chiral Auxiliaries in Asymmetric Synthesis

The synthesis of single-enantiomer pharmaceutical compounds is a critical objective in drug development, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. Chiral auxiliaries are chiral molecules temporarily attached to a prochiral substrate to guide a chemical reaction, leading to the preferential formation of one diastereomer over another.[2][3] The auxiliary is subsequently cleaved, yielding an enantiomerically enriched product, and can ideally be recovered for reuse.[2] The overall effectiveness of this strategy is defined by three key stages: attachment, the diastereoselective reaction, and removal.

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Oppolzer's camphorsultam, derived from naturally abundant camphor, has become a benchmark auxiliary due to its high stereoselectivity, crystalline nature facilitating purification, and robust performance across a range of reaction classes, including alkylations, aldol reactions, Michael additions, and Diels-Alder reactions.[1][4][5]

The Core Mechanism: Revisiting Stereochemical Control

The power of sultam auxiliaries lies in their ability to create a highly biased stereochemical environment around a reactive center, typically an enolate. The mechanism of this control is more nuanced than the classical model suggests.

Enolate Formation and Geometry

The process begins with the acylation of the sultam's nitrogen atom, followed by deprotonation of the α-carbon using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) to form a pre-formed enolate.[6][7] The geometry of the resulting enolate is predominantly the Z-isomer. This stereference is crucial as it places the α-substituent (R in the diagram below) in a defined orientation relative to the auxiliary, which is the first step in the transfer of stereochemical information.

Caption: Deprotonation of an N-acyl sultam to form the Z-enolate.

The Modern View: Stereoelectronic Control vs. Chelation

For many years, the high diastereoselectivity of Oppolzer's sultam was explained by a rigid, bidentate chelate model where the metal cation (e.g., Li+) coordinates to both the enolate oxygen and one of the sulfonyl oxygens. This chelation was thought to lock the conformation, and the bulky camphor skeleton would then sterically block one face of the enolate, forcing an incoming electrophile to approach from the less hindered face.

However, extensive studies by Collum and coworkers have demonstrated that this chelation-control model is largely incorrect.[8][9] Their research, using a combination of NMR spectroscopy, crystallography, and DFT computations, presents a new paradigm based on stereoelectronic effects.

The Key Findings:

-

Non-Chelated Intermediates: In solution, particularly with additives like HMPA or in solvents like THF, the reactive species is often a non-chelated, solvent-separated ion pair.[9][10] The lithium or sodium counterion is solvated and does not form a rigid chelate with the sultam.

-

The Dominant Role of the Sulfonyl Group: The stereoselectivity arises from the inherent chirality and electronic properties of the sultam ring itself. The sulfonyl group, not the camphor backbone, is the primary stereocontrolling element. It exerts a powerful dipole and creates a stereoelectronically unfavorable environment for the approach of an electrophile to the endo face of the enolate.[8]

-

Exo-Facial Attack: Consequently, the electrophile is guided to the more accessible exo face, away from the sulfonyl group. This model holds true even without a chelating metal counterion.[8][9]

Caption: Contrasting the classical and modern models of stereocontrol.

Practical Applications and Performance

The reliability of the sultam auxiliary mechanism translates to high diastereoselectivity in a variety of crucial carbon-carbon bond-forming reactions.

Asymmetric Alkylation

The alkylation of N-acyl sultam enolates is a robust method for synthesizing α-chiral carboxylic acid derivatives. The reaction proceeds with high diastereoselectivity for a wide range of alkyl halides.

| Electrophile (R-X) | Diastereomeric Excess (d.e.) | Yield (%) |

| CH₃I | >98% | 85-95% |

| BnBr | >98% | 90-98% |

| Allyl-Br | >98% | 88-96% |

| i-Pr-I | >95% | 75-85% |

| Note: Data compiled from typical results reported in synthetic literature. |

Asymmetric Aldol Reactions

Sultam auxiliaries are also highly effective in controlling stereochemistry during aldol reactions. By selecting the appropriate Lewis acid, either syn or anti aldol products can be obtained with high selectivity, a feature that provides significant synthetic flexibility.[4] For instance, the use of certain boron enolates can reliably produce syn-aldol products via a Zimmerman-Traxler-like transition state.[11][12]

Experimental Protocol: Asymmetric Alkylation of N-Propionyl-Camphorsultam

This protocol provides a self-validating, step-by-step methodology for a standard asymmetric alkylation using Oppolzer's sultam.

Objective: To synthesize (S)-2-methyl-3-phenylpropanoic acid derivative via asymmetric benzylation.

Materials:

-

(2R)-N-Propionyl-bornane-10,2-sultam

-

Tetrahydrofuran (THF), anhydrous

-

Diisopropylamine

-

n-Butyllithium (n-BuLi), 2.5 M in hexanes

-

Benzyl bromide (BnBr)

-

Saturated aqueous NH₄Cl solution

-

Saturated aqueous NaCl solution (brine)

-

Anhydrous MgSO₄

-

Standard laboratory glassware, under inert (N₂ or Ar) atmosphere

Procedure:

-

Enolate Formation: a. To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add anhydrous THF (40 mL) and diisopropylamine (1.5 eq). b. Cool the solution to -78 °C in a dry ice/acetone bath. c. Slowly add n-BuLi (1.5 eq) dropwise via syringe. Stir for 30 minutes at -78 °C to generate the LDA solution. d. In a separate flask, dissolve N-propionyl-camphorsultam (1.0 eq) in anhydrous THF (20 mL). e. Transfer the sultam solution via cannula to the LDA solution at -78 °C. f. Stir the resulting mixture for 60 minutes at -78 °C to ensure complete enolate formation.

-

Alkylation: a. Add benzyl bromide (1.2 eq) dropwise to the enolate solution at -78 °C. b. Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Workup and Purification: a. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C. b. Allow the mixture to warm to room temperature. c. Transfer the mixture to a separatory funnel and add water. Extract with ethyl acetate (3 x 50 mL). d. Combine the organic layers and wash with water and then brine. e. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. f. The crude product is typically a crystalline solid and can be purified by recrystallization (e.g., from ethanol/water) to yield the highly diastereomerically pure product.

Auxiliary Cleavage

A key advantage of sultam auxiliaries is their facile removal under various conditions to unmask the desired functional group without epimerization of the newly formed stereocenter.

-

Saponification (LiOH/H₂O₂): The most common method, yielding the carboxylic acid.

-

Reductive Cleavage (LiAlH₄, LiBH₄): Yields the corresponding primary alcohol.

-

Transesterification (NaOMe/MeOH): Provides the methyl ester.

This versatility allows the chiral product to be carried forward into numerous synthetic pathways.

Conclusion

The mechanistic understanding of sultam chiral auxiliaries has evolved significantly. The current model, grounded in rigorous experimental and computational evidence, moves away from a simple chelation-based steric argument to a more sophisticated paradigm of stereoelectronic control.[8] The sulfonyl group is now understood to be the key architectural element that dictates facial selectivity in the reactions of N-acyl sultam enolates.[9] This refined understanding empowers chemists to more rationally design synthetic strategies and predict stereochemical outcomes with greater confidence, reinforcing the position of Oppolzer's sultam as an indispensable tool for the construction of complex chiral molecules.

References

-

Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity. PubMed Central. [Link]

-

Sodiated Oppolzer enolates: solution structures, mechanism of alkylation, and origin of stereoselectivity. RSC Publishing. [Link]

-

Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. SciELO. [Link]

-

Sodiated Oppolzer enolates: solution structures, mechanism of alkylation, and origin of stereoselectivity. Organic Chemistry Frontiers (RSC Publishing). [Link]

-

Unveiling sultam in drug discovery: spotlight on the underexplored scaffold. PubMed Central (PMC) - NIH. [Link]

-

Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners. PubMed. [Link]

-

chiral auxiliary synthesis. Bluefield Esports. [Link]

-

Synthesis of chiral sultams and their application as chiral auxiliaries in an asymmetric Diels-Alder reaction. Hong Kong Baptist University - HKBU Scholars. [Link]

-

Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed. [Link]

-

“Click, Click, Cyclize”: A DOS Approach to Sultams Utilizing Vinyl Sulfonamide Linchpins. PubMed Central (PMC) - NIH. [Link]

-

III Enolate Chemistry. Imperial College London. [Link]

-

The Aldol Reaction: Group I and Group II Enolates. ResearchGate. [Link]

-

NITRILES AS MULTIPURPOSE REAGENTS FOR THE SYNTHESIS OF SULTAMS AND SULTONS (REVIEW ARTICLE). ChemRxiv. [Link]

-

Chiral auxiliary. Wikipedia. [Link]

-

The Selective Aldol Reaction. Macmillan Group, Princeton University. [Link]

-

Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]

- Chiral sultams.

-

Chapter 1: Enolate Alkylations. University of Pittsburgh. [Link]

-

Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. Chemical Science (RSC Publishing). [Link]

-

(PDF) Chiral auxiliary recycling in continuous flow: Automated recovery and reuse of Oppolzer's sultam. ResearchGate. [Link]

-

formation of enolates from esters and other acid derivatives. YouTube. [Link]

-

Medicinally Privileged Sultams: Synthesis and Mechanism of Action. PubMed. [Link]

-

Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. [Link]

-

Applications of transition state calculations in the key cyclization of small molecule natural product synthesis. E3S Web of Conferences. [Link]

-

The Zimmerman-Traxler Transition State Model. YouTube. [Link]

-

Limitations of the transition state variation model. Part 2. Dual reaction channels for solvolyses of 2,4,6-trimethylbenzenesulphonyl chloride. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

Sources

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. esports.bluefield.edu - Chiral Auxiliary Synthesis [esports.bluefield.edu]

- 4. Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]

- 6. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sodiated Oppolzer enolates: solution structures, mechanism of alkylation, and origin of stereoselectivity - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 10. Sodiated Oppolzer enolates: solution structures, mechanism of alkylation, and origin of stereoselectivity - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 11. macmillan.princeton.edu [macmillan.princeton.edu]

- 12. youtube.com [youtube.com]

N-Propionyl-(2S)-bornane-10,2-sultam literature review

An In-depth Technical Guide to N-Propionyl-(2S)-bornane-10,2-sultam: Mechanisms, Protocols, and Applications

Foreword for the Modern Synthetic Chemist

In the pursuit of enantiomerically pure molecules, the synthetic chemist's toolbox is replete with methods, yet few have proven as robust, reliable, and versatile as those employing chiral auxiliaries. Among these, the bornane-10,2-sultam scaffold, pioneered by Wolfgang Oppolzer and colleagues, stands as a testament to rational design in asymmetric synthesis.[1][2] This guide moves beyond a simple recitation of procedures. As a senior application scientist, my objective is to provide a deep, mechanistic understanding of this compound, a cornerstone reagent for generating chiral propionate synthons. We will explore not just the how, but the critical why behind the experimental choices that lead to exquisitely high levels of stereocontrol, grounding our discussion in the latest mechanistic insights that challenge long-held assumptions.

The Core Principle: Oppolzer's Sultam as a Chiral Director

(2S)-bornane-10,2-sultam, a derivative of naturally occurring camphor, is a powerful chiral auxiliary valued for its rigid bicyclic structure, which provides a well-defined stereochemical environment.[1] Its derivatives, such as the N-propionyl variant, are typically highly crystalline, facilitating purification by recrystallization to achieve high diastereomeric purity. The sultam's true power lies in its ability to direct the approach of electrophiles to one face of a prochiral enolate, leading to the predictable formation of a new stereocenter.

Synthesis of this compound

The preparation of the title compound is a straightforward N-acylation. The protocol's success hinges on the complete deprotonation of the sultam nitrogen followed by acylation.

Experimental Protocol: N-Acylation

-

Setup: Under an inert atmosphere (Argon or Nitrogen), dissolve (2S)-bornane-10,2-sultam (1.0 equiv.) in anhydrous tetrahydrofuran (THF, ~0.2 M). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Deprotonation: Add n-butyllithium (n-BuLi, 1.05 equiv., 1.6 M in hexanes) dropwise via syringe. A color change is typically observed. Stir the solution for 30 minutes at -78 °C to ensure complete formation of the lithium amide.

-

Acylation: Add propionyl chloride (1.1 equiv.) dropwise. The reaction is often exothermic. Maintain the temperature at -78 °C during the addition.

-

Workup: Allow the reaction to warm to room temperature and stir for 1-2 hours. Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

-

Extraction & Purification: Transfer the mixture to a separatory funnel, add water and ethyl acetate. Separate the layers and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield this compound as a crystalline solid.

The Modern View of Stereocontrol: Beyond Chelation

For decades, the remarkable diastereoselectivity of reactions involving N-acyl sultams was attributed to a rigid, chelated transition state where the metal cation (e.g., Li⁺, Mg²⁺) coordinates to both the carbonyl and sulfonyl oxygens, forcing the bulky camphor backbone to block one face of the enolate.[3] However, extensive spectroscopic, kinetic, and computational studies have revealed a more nuanced and fascinating reality.[3][4]

The Causality of Stereoselectivity:

-

Non-Chelated Intermediates: In many solvent systems, particularly those involving THF, the lithium and sodium enolates of N-acyl sultams exist not as chelates, but as solvent-separated ion pairs or various aggregates (dimers, tetramers).[3][4]

-

Stereoelectronic Control: The origin of stereoselectivity stems primarily from stereoelectronic effects within the sultam ring itself. The electrophile is guided to the exo face of the camphor system due to a preference to approach anti to the endo-oriented sulfonyl oxygen.[3] This model correctly predicts the observed stereochemistry without invoking a chelated metal.

-

Solvent Effects: The choice of solvent profoundly impacts the aggregation state and, consequently, the reactivity of the enolate. For instance, lithium enolates may form symmetric dimers in THF, but tetramers in non-coordinating toluene.[4] Additives like HMPA can break these aggregates into more reactive monomeric species.[4]

Caption: Enolization and stereoelectronically guided electrophilic attack.

Key Applications and Validated Protocols

The enolate derived from this compound is a versatile intermediate for various carbon-carbon bond-forming reactions.

Asymmetric Alkylation

This is one of the most common applications, allowing for the synthesis of α-chiral carboxylic acid derivatives.

Experimental Protocol: Diastereoselective Alkylation

-

Enolate Formation: Dissolve this compound (1.0 equiv.) in anhydrous THF (~0.1 M) under an inert atmosphere and cool to -78 °C. Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.05 equiv., 1.0 M in THF) dropwise. Stir for 30-60 minutes at this temperature.

-

Alkylation: Add the electrophile (e.g., benzyl bromide, 1.2 equiv.) dropwise. It is critical to maintain the temperature at -78 °C to maximize diastereoselectivity.

-

Monitoring & Workup: Stir the reaction at -78 °C for 2-4 hours. The reaction progress can be monitored by TLC. Upon completion, quench with saturated aqueous NH₄Cl, warm to room temperature, and perform a standard aqueous workup and extraction as described previously.

-

Purification: The diastereomeric ratio can often be enhanced by recrystallization of the crude product.

Data Presentation: Alkylation Results

| Electrophile (R-X) | Diastereomeric Excess (d.e.) | Yield (%) |

| Methyl Iodide | >98% | ~90% |

| Ethyl Iodide | >98% | ~88% |

| Allyl Bromide | >96% | ~92% |

| Benzyl Bromide | >98% | ~95% |

Note: Yields and d.e. are representative and can vary based on specific conditions and purification.

Asymmetric Aldol Reactions

For aldol reactions, boron enolates are superior as they form a highly organized, six-membered Zimmerman-Traxler transition state, leading to excellent stereocontrol, typically favoring the syn-aldol product.[5][6]

Experimental Protocol: Boron-Mediated syn-Aldol Reaction

-

Setup: Dissolve this compound (1.0 equiv.) in anhydrous dichloromethane (DCM, ~0.1 M) under an inert atmosphere and cool to 0 °C.

-

Enolate Formation: Add di-n-butylboron triflate (Bu₂BOTf, 1.1 equiv., 1.0 M in DCM) dropwise, followed by the slow addition of a tertiary amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equiv.). Stir for 30 minutes at 0 °C, then cool the resulting deep yellow solution to -78 °C.

-

Aldol Addition: Add the aldehyde (1.2 equiv.), either neat or as a solution in DCM, dropwise. Stir at -78 °C for 1-3 hours, then allow to warm slowly to 0 °C over 1 hour.

-

Workup: Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol. Stir vigorously for 15 minutes. Concentrate the mixture and extract with ethyl acetate. The organic layer is washed, dried, and concentrated.

-

Purification: The product is purified by flash column chromatography on silica gel.

Caption: Zimmerman-Traxler model for the boron-mediated aldol reaction.

Auxiliary Cleavage: Releasing the Chiral Product

A critical feature of a good chiral auxiliary is its facile removal under conditions that do not epimerize the newly created stereocenter. The N-acyl sultam linkage offers multiple pathways for cleavage, allowing access to a variety of functional groups.

The Causality of Cleavage: Most cleavage methods involve nucleophilic attack at the acyl carbonyl carbon. This results in C-N bond fission, releasing the chiral product and recovering the sultam auxiliary, which can often be recycled.[7][8][9] This is distinct from the hydrolysis of the sultam ring itself, which can occur via S-N fission under different conditions.[10]

Caption: Synthetic workflow from auxiliary to final chiral product.

Validated Cleavage Protocols:

-

To Carboxylic Acid (Saponification):

-

Dissolve the N-acyl sultam adduct in a THF/water mixture (e.g., 3:1).

-

Cool to 0 °C and add 30% aqueous hydrogen peroxide (H₂O₂), followed by aqueous lithium hydroxide (LiOH).

-

Stir at 0 °C for 2-4 hours.

-

Quench with aqueous sodium sulfite (Na₂SO₃) and acidify with HCl to protonate the carboxylic acid.

-

Extract the product with an organic solvent. The sultam auxiliary can be recovered from the aqueous layer.

-

-

To Primary Alcohol (Reductive Cleavage):

-

Dissolve the adduct in anhydrous THF or diethyl ether.

-

Cool to 0 °C and add lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) portion-wise.

-

Stir until the reaction is complete (TLC).

-

Perform a careful Fieser workup (sequential addition of water, aqueous NaOH, and more water) to quench the excess hydride and precipitate the aluminum/boron salts.

-

Filter the solids and extract the filtrate to isolate the chiral alcohol.

-

Concluding Remarks

This compound is more than just a reagent; it is a system for reliable and predictable asymmetric synthesis. Its efficacy is rooted in a rigid chiral scaffold that, through subtle stereoelectronic effects, masterfully controls the formation of new stereocenters. While the classical chelation model provided a useful, albeit inaccurate, heuristic, the modern understanding empowers chemists to better rationalize outcomes and potentially design more effective synthetic strategies. The protocols detailed herein are not merely recipes but are validated systems, built on a foundation of mechanistic principles, ensuring that researchers, scientists, and drug development professionals can confidently employ this powerful tool in the synthesis of complex, enantiomerically pure molecules.

References

-

Collum, D. B., et al. (n.d.). Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity. PubMed Central. [Link]

-

Collum, D. B., et al. (n.d.). Sodiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity. PubMed Central. [Link]

-

Page, M. I., et al. (2004). Acyl vs sulfonyl transfer in N-acyl beta-sultams and 3-oxo-beta-sultams. Organic Letters, 6(2), 201-3. [Link]

-

Page, M. I., et al. (2004). Acyl vs Sulfonyl Transfer in N-Acyl β-Sultams and 3-Oxo-β-sultams. University of Huddersfield Repository. [Link]

-

Page, M. I., et al. (2004). Acyl vs Sulfonyl Transfer in N -Acyl β-Sultams and 3-Oxo-β-sultams. ResearchGate. [Link]

-

Wikipedia contributors. (2023). Camphorsultam. Wikipedia. [Link]

-

Saleem, M., et al. (2023). Unveiling sultam in drug discovery: spotlight on the underexplored scaffold. RSC Medicinal Chemistry. [Link]

-

Oppolzer, W., Blagg, J., Rodriguez, I., & Walther, E. (1990). Bornane sultam-directed asymmetric synthesis of crystalline, enantiomerically pure syn aldols. Journal of the American Chemical Society, 112(7), 2767–2772. [Link]

-

Oppolzer, W. (1987). Camphor derivatives as chiral auxiliaries in asymmetric synthesis. Tetrahedron, 43(9), 1969–2004. [Link]

-

Zhang, L., et al. (2006). (+)-N-[2-(4-Chlorophenyl)propanoyl]bornane-10,2-sultam. Acta Crystallographica Section E: Structure Reports Online, 62(12), o5505–o5507. [Link]

-

Labidi, A., & Yacin-Ali, A. (2023). Total Enantioselective Synthesis of a Norbornene Derivative via Lewis Acid Catalyzed Asymmetric Diels-Alder Reaction using the Oppolzer's Camphorsultam as a Chiral Auxilary. ChemRxiv. [Link]

-

Oppolzer, W., Blagg, J., Rodriguez, I., & Walther, E. (1990). Bornane sultam-directed asymmetric synthesis of crystalline, enantiomerically pure syn aldols. Semantic Scholar. [Link]

Sources

- 1. Camphorsultam - Wikipedia [en.wikipedia.org]

- 2. (+)-N-[2-(4-Chlorophenyl)propanoyl]bornane-10,2-sultam - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sodiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Bornane sultam-directed asymmetric synthesis of crystalline, enantiomerically pure syn aldols | Semantic Scholar [semanticscholar.org]

- 7. Acyl vs sulfonyl transfer in N-acyl beta-sultams and 3-oxo-beta-sultams - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Huddersfield Repository - University of Huddersfield [eprints.hud.ac.uk]

- 10. Unveiling sultam in drug discovery: spotlight on the underexplored scaffold - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-Propionyl-(2S)-bornane-10,2-sultam (CAS Number: 128947-19-3)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-Propionyl-(2S)-bornane-10,2-sultam, a prominent chiral auxiliary in modern asymmetric synthesis. The document delineates its chemical and physical properties, provides detailed protocols for its synthesis, and explores its application in stereoselective carbon-carbon bond-forming reactions. Furthermore, methodologies for the subsequent cleavage of the auxiliary are discussed, alongside essential safety and handling information. This guide is intended to serve as a practical resource for chemists engaged in the synthesis of enantiomerically pure compounds for pharmaceutical and fine chemical applications.

Introduction: The Role of Chiral Auxiliaries in Asymmetric Synthesis

The synthesis of single-enantiomer pharmaceutical compounds is a cornerstone of modern drug development, as the physiological activity of a molecule is often intrinsically linked to its stereochemistry. Chiral auxiliaries are enantiomerically pure compounds that are reversibly attached to a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner. The rigid, chiral scaffold of the auxiliary effectively shields one face of the reactive center, compelling the reagent to approach from the less sterically hindered direction. This strategy, pioneered by chemists like Wolfgang Oppolzer, has become a reliable and powerful tool for establishing stereocenters with high fidelity.

This compound, a derivative of the well-established Oppolzer's sultam, is a highly effective chiral auxiliary. Its bornane framework provides a sterically defined environment that exerts profound stereocontrol over a variety of chemical reactions, most notably in the formation of enolates and their subsequent reactions.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectral properties of this compound is paramount for its effective use and characterization.

Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 128947-19-3 | [1][2] |

| Molecular Formula | C₁₃H₂₁NO₃S | [2][3] |

| Molecular Weight | 271.38 g/mol | [2][3] |

| Melting Point | 145 °C | [4] |

| Boiling Point | 384.8±25.0 °C (Predicted) | [4] |

| Appearance | White to off-white crystalline solid | |

| Solubility | Soluble in many common organic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), and ethyl acetate. | |

| Optical Rotation | Data not available |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the bornane skeleton, including two singlet signals for the gem-dimethyl groups and a series of multiplets for the methine and methylene protons of the bicyclic system. The propionyl group would exhibit a quartet and a triplet corresponding to the methylene and methyl protons, respectively.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the 13 carbon atoms. The carbonyl carbon of the propionyl group will appear downfield. The carbon atoms of the bornane framework will have characteristic shifts.

-

IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the carbonyl group (C=O) of the propionyl amide at approximately 1680-1700 cm⁻¹ and the two sulfonyl (S=O) stretching vibrations of the sultam ring around 1330 and 1130 cm⁻¹.

Synthesis of this compound

This compound is readily prepared by the acylation of the parent chiral auxiliary, (2S)-Bornane-10,2-sultam, with propionyl chloride or propionic anhydride.

Synthesis Workflow

Caption: Synthesis of this compound.

Experimental Protocol

-

Preparation: To a solution of (2S)-Bornane-10,2-sultam (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add triethylamine (1.2 equivalents).

-

Acylation: Slowly add propionyl chloride (1.1 equivalents) to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound as a crystalline solid.

Applications in Asymmetric Synthesis

This compound is a versatile chiral auxiliary for a range of asymmetric transformations that proceed via enolate intermediates.

Asymmetric Alkylation

The enolate of this compound can be generated and subsequently alkylated with high diastereoselectivity. The bulky bornane framework effectively directs the approach of the electrophile.

Caption: Asymmetric alkylation workflow.

An example of this is the alkylation with benzyl bromide, which typically proceeds with high diastereoselectivity to furnish the corresponding α-benzylated product.

Asymmetric Aldol Reactions

The boron or titanium enolates of this compound undergo highly diastereoselective aldol reactions with aldehydes. The stereochemical outcome of the reaction can often be controlled by the choice of Lewis acid and reaction conditions, allowing for access to either syn- or anti-aldol products.[5]

Protocol for a Diastereoselective Aldol Reaction:

-

Enolate Formation: To a solution of this compound (1.0 equivalent) in anhydrous DCM at 0 °C, add di-n-butylboron triflate (1.1 equivalents) followed by triethylamine (1.2 equivalents). Stir for 30 minutes.

-

Aldol Addition: Cool the solution to -78 °C and add the aldehyde (1.2 equivalents) dropwise.

-

Reaction: Stir the reaction mixture at -78 °C for 2-3 hours, then allow it to warm to room temperature over 1 hour.

-

Work-up: Quench the reaction with a pH 7 buffer solution. Extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product, which can then be purified by column chromatography.

Cleavage of the Chiral Auxiliary

After the desired stereocenter has been established, the chiral auxiliary must be removed under conditions that do not compromise the stereochemical integrity of the product. A variety of methods are available for the cleavage of N-acyl sultams.

Reductive Cleavage

Treatment with reducing agents such as lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) cleaves the auxiliary to provide the corresponding chiral primary alcohol.

Hydrolytic Cleavage

Basic hydrolysis, for example, with lithium hydroxide (LiOH) in a mixture of THF and water, yields the enantiomerically enriched carboxylic acid. Acidic hydrolysis can also be employed but may lead to epimerization in some cases.[5]

Transesterification

Reaction with a sodium alkoxide in the corresponding alcohol can furnish the chiral ester directly.

Safety and Handling

While a specific safety data sheet for this compound is not widely available, general precautions for handling fine chemicals should be observed. The parent compound, (2S)-Bornane-10,2-sultam, is known to cause skin and serious eye irritation.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a cool, dry place in a tightly sealed container.

Commercial Availability

This compound is available from several chemical suppliers, including:

-

AChemBlock[2]

-

Adamas Reagent, Ltd.[1]

-

Beijing Taiya Jie Technology Development Co., Ltd.[1]

-

Bide Pharmatech Ltd.[1]

-

FUJIFILM Wako[6]

-

1PlusChem[3]

Conclusion

This compound is a powerful and reliable chiral auxiliary for asymmetric synthesis. Its rigid bicyclic structure provides a well-defined steric environment, enabling high levels of diastereoselectivity in a variety of important carbon-carbon bond-forming reactions. The straightforward synthesis of the auxiliary, coupled with the multiple options for its cleavage, makes it a valuable tool for the synthesis of complex, enantiomerically pure molecules in both academic and industrial research.

References

-

Pharma Info Source. CAS 1288947-19-3 suppliers, this compound suppliers. [Link]

-

MySkinRecipes. This compound. [Link]

-

1PlusChem. 128947-19-3 | N-Propionyl-(2S)-bornane-10,2-sultam. [Link]

-

PubChem. (+)-N-[2-(4-Chlorophenyl)propanoyl]bornane-10,2-sultam. [Link]

-

PubChem. (2R)-Bornane-10,2-sultam. [Link]

-

PubChem. This compound. [Link]

-

PubChem. (2S)-Bornane-10,2-sultam. [Link]

-

ResearchGate. 1. Asymmetric aldol and alkylation reactions using pyrrolidine-based chiral auxiliaries 2. Syntheses of pine sawfly pheromone precursors and structurally related compounds. [Link]

-

Cheméo. Chemical Properties of (2S)-Bornane-10,2-sultam (CAS 108448-77-7). [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. Synthesis of N-propionylated (S )-(−)-2-(pyrrolidin-2-yl)propan-2-ol and its use as a chiral auxiliary and selectivity marker in asymmetric aldol reactions. [Link]

-

NIST WebBook. (2S)-Bornane-10,2-sultam. [Link]

-

Sci-Hub. Asymmetric syn-dihydroxylation of γ-substituted (2R)-N-(β,γ-enoyl)bornane-10,2-sultams. [Link]

-

Semantic Scholar. Bornane sultam-directed asymmetric synthesis of crystalline, enantiomerically pure syn aldols. [Link]

-

SpectraBase. (2R)-N-[(2S,3S)-2-Methyl-3-(propionyloxy)pentanoyl]bornane-10,2-sultam. [Link]

-

Semantic Scholar. Proline-Catalyzed Direct Asymmetric Aldol Reactions. [Link]

-

National Institutes of Health. Stereodivergent Synthesis of Aldol Products Using Pseudo-C2 Symmetric N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione. [Link]

Sources

- 1. N-PROPIONYL-(2S)-BORNANE- 10,2-SULTAM | 128947-19-3 [chemicalbook.com]

- 2. This compound 95% | CAS: 128947-19-3 | AChemBlock [achemblock.com]

- 3. 1pchem.com [1pchem.com]

- 4. N-PROPIONYL-(2S)-BORNANE- 10,2-SULTAM CAS#: 128947-19-3 [m.chemicalbook.com]

- 5. Synthesis of N-propionylated (S [ ] )-(−)-2-(pyrrolidin-2-yl)propan-2-ol and its use as a chiral auxiliary and selectivity marker in asymmetric aldol reactions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. 128947-19-3・this compound・this compound【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

Introduction: The Imperative of Chirality and the Power of Auxiliaries

An In-Depth Technical Guide to the Role of N-Propionyl-(2S)-bornane-10,2-sultam in Asymmetric Synthesis

In the landscape of modern drug development and fine chemical manufacturing, the control of stereochemistry is not merely an academic exercise; it is a fundamental requirement for efficacy and safety. Chiral molecules, or enantiomers, can exhibit profoundly different pharmacological activities. Asymmetric synthesis, the science of creating a specific enantiomer, relies on a toolkit of sophisticated strategies. Among the most robust and reliable of these is the use of chiral auxiliaries. A chiral auxiliary is a molecular scaffold, itself enantiomerically pure, that is temporarily attached to a prochiral substrate. It masterfully directs the course of a chemical reaction, inducing the formation of a new stereocenter with a high degree of selectivity. Once its task is complete, the auxiliary is cleaved, leaving behind the desired enantiomerically enriched product.

Among the pantheon of these powerful tools, (2S)-bornane-10,2-sultam, widely known as Oppolzer's sultam, stands out for its exceptional efficacy.[1][2] Derived from natural camphor, its rigid bicyclic structure provides a well-defined and sterically hindered environment, making it a superb stereocontrolling element. This guide focuses specifically on the N-propionyl derivative, This compound , a workhorse reagent for generating chiral propionate synthons, which are key building blocks in the synthesis of many complex natural products and bioactive molecules.[3] We will explore the mechanistic underpinnings of its stereodirecting power and provide practical insights into its application in key carbon-carbon bond-forming reactions.

Molecular Architecture and the Foundation of Stereocontrol

This compound is a crystalline solid with the molecular formula C₁₃H₂₁NO₃S.[3][4][5] Its power as a chiral auxiliary stems directly from its unique three-dimensional structure.

-

Rigid Camphor Backbone: The bornane framework is a rigid, bicyclic system that locks the molecule into a predictable conformation.[6][7] This rigidity is paramount, as it minimizes conformational ambiguity, which could otherwise lead to a loss of stereocontrol.

-

The Sultam Moiety: The sultam ring, with its sulfonyl group, plays a critical electronic and steric role. The sulfonyl and the N-acyl carbonyl oxygen atoms act as powerful chelating points for metal ions.

-

The Propionyl Group: This is the reactive "business end" of the molecule, which will be converted into a chiral enolate to participate in bond-forming reactions.

The synergy between these structural features is the key to its success. When the N-propionyl sultam is treated with a suitable base (e.g., n-BuLi) or a Lewis acid (e.g., TiCl₄, Et₂AlCl), it forms a chiral enolate. The metal cation is simultaneously chelated by both the enolate oxygen and the proximal sulfonyl oxygen. This chelation locks the N-acyl group into a rigid syn-conformation, forcing the propionyl group into a specific orientation relative to the bulky camphor skeleton.

Caption: General workflow for stereocontrol using Oppolzer's sultam.

This rigid, chelated intermediate is the cornerstone of stereocontrol. One face of the enolate double bond is effectively shielded by the bulky camphor group, leaving the other face preferentially open to attack by an incoming electrophile. This forces the electrophile to approach from a single, predictable trajectory, resulting in the formation of one diastereomer in high excess.

Core Applications in Asymmetric Synthesis

The chiral enolates derived from this compound are versatile intermediates for a range of powerful asymmetric transformations.

Asymmetric Aldol Reactions

The aldol reaction is one of the most fundamental C-C bond-forming reactions in organic synthesis. Using Oppolzer's sultam provides a reliable method for producing enantiomerically pure syn- or anti-aldol adducts, which are prevalent motifs in polyketide natural products.[8][9][10][11] The stereochemical outcome can often be tuned by the choice of Lewis acid used to form the boron or titanium enolate.[8][10] For instance, titanium enolates often favor the formation of syn aldol products.[9]

The reaction proceeds via a closed, chair-like six-membered transition state, where the aldehyde substituent (R) occupies a pseudo-equatorial position to minimize steric interactions, leading to the observed high diastereoselectivity.[12]

Representative Protocol: Diastereoselective syn-Aldol Reaction

-

Enolate Formation: A solution of this compound (1.0 equiv.) in a suitable anhydrous solvent (e.g., CH₂Cl₂) is cooled to -78 °C under an inert atmosphere (N₂ or Ar). A Lewis acid such as Titanium(IV) chloride (1.1 equiv.) is added, followed by the dropwise addition of a hindered amine base like Hünig's base (diisopropylethylamine, 1.2 equiv.). The mixture is stirred for 1-2 hours to ensure complete formation of the titanium enolate.

-